Conformational Rigidity: 1-Azaspiro[2.5]octane vs. Cyclohexylamine
The 1-azaspiro[2.5]octane core provides complete conformational restriction around the nitrogen atom compared to acyclic secondary amines. This is quantified by the number of rotatable bonds: zero for 1-azaspiro[2.5]octane, compared to one or more for simple amines like cyclohexylamine . This structural difference is a primary driver for using spirocycles to pre-organize a molecule into its bioactive conformation, potentially enhancing target binding affinity and selectivity .
| Evidence Dimension | Conformational flexibility (Rotatable bonds) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Cyclohexylamine: ≥1 |
| Quantified Difference | Target compound has 0 rotatable bonds; cyclohexylamine has at least 1. |
| Conditions | In silico/structural analysis |
Why This Matters
Rigidity reduces entropic penalties upon binding and can improve target selectivity, making 1-azaspiro[2.5]octane a strategic choice for designing potent and selective drug candidates.
